Cas no 1376448-02-0 ((E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide)

(E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide is a specialized sulfonamide derivative featuring a trifluoromethyl-substituted phenolic ring and a methylphenyl ethene moiety. Its unique structure imparts advantageous properties, including enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group improves lipophilicity and metabolic resistance, while the hydroxyl group offers potential for further functionalization. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. Its well-defined synthetic pathway ensures consistent purity and performance in experimental applications.
(E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide structure
1376448-02-0 structure
Product name:(E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
CAS No:1376448-02-0
MF:C16H14F3NO3S
MW:357.347473621368
CID:6134897
PubChem ID:75533808

(E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26578978
    • 1376448-02-0
    • N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide
    • Z1269628662
    • (E)-N-[2-HYDROXY-5-(TRIFLUOROMETHYL)PHENYL]-2-(4-METHYLPHENYL)ETHENESULFONAMIDE
    • (E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide
    • Inchi: 1S/C16H14F3NO3S/c1-11-2-4-12(5-3-11)8-9-24(22,23)20-14-10-13(16(17,18)19)6-7-15(14)21/h2-10,20-21H,1H3/b9-8+
    • InChI Key: BOJJAAFFHXCVPP-CMDGGOBGSA-N
    • SMILES: S(/C=C/C1C=CC(C)=CC=1)(NC1=C(C=CC(C(F)(F)F)=C1)O)(=O)=O

Computed Properties

  • Exact Mass: 357.06464897g/mol
  • Monoisotopic Mass: 357.06464897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.8Ų
  • XLogP3: 3.8

(E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578978-0.05g
N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethene-1-sulfonamide
1376448-02-0 95.0%
0.05g
$212.0 2025-03-20

(E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide Related Literature

Additional information on (E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide

Chemical Profile of (E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide (CAS No. 1376448-02-0)

The compound (E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide, identified by its CAS number 1376448-02-0, represents a significant molecule in the realm of pharmaceutical chemistry. This sulfonamide derivative exhibits a unique structural framework that combines hydroxyl, trifluoromethyl, and methyl substituents on a phenyl ring, alongside an ethenesulfonamide moiety. Such structural features are often engineered to modulate biological activity, making it a subject of considerable interest in drug discovery and development.

In recent years, sulfonamide compounds have garnered attention for their diverse pharmacological properties. The presence of the sulfonamide group typically confers properties such as solubility and binding affinity to biological targets. Specifically, the trifluoromethyl group can enhance metabolic stability and binding interactions, while the hydroxyl and methyl groups may influence electronic distribution and hydrogen bonding capabilities. These features collectively contribute to the compound's potential as a pharmacophore in the design of novel therapeutic agents.

The molecular structure of this compound also suggests potential applications in modulating enzyme activity and receptor interactions. For instance, sulfonamides are well-known for their interaction with bacterial dihydropteroate synthase, a target in antibiotic development. However, the specific substitution pattern in this molecule may extend its utility beyond traditional antibacterial applications. Current research is exploring sulfonamide derivatives for their roles in anti-inflammatory, antiviral, and anticancer therapies.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for further chemical modification. The ethenesulfonamide core provides a versatile platform for appending additional functional groups or linking to other bioactive moieties. This flexibility is particularly valuable in medicinal chemistry, where iterative design and optimization are essential for achieving desired pharmacological outcomes. Researchers are leveraging computational methods and high-throughput screening to identify derivatives with enhanced efficacy or reduced toxicity.

Recent studies have highlighted the importance of structural diversity in sulfonamide-based drug discovery. The combination of hydroxyl, trifluoromethyl, and methyl groups in this compound exemplifies how subtle changes in substitution patterns can significantly alter biological activity. For example, modifications at the phenyl ring can influence lipophilicity, solubility, and target specificity. Such insights are critical for developing molecules that can navigate complex biological pathways effectively.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual or multi-target interactions. The multifaceted nature of this sulfonamide derivative makes it a promising candidate for such applications. By simultaneously interacting with multiple biological targets, these molecules can potentially achieve synergistic therapeutic effects while minimizing side effects. This approach aligns with the growing trend toward personalized medicine, where tailored treatments are designed to address individual patient needs.

Advances in synthetic chemistry have also enabled more efficient production methods for complex sulfonamide derivatives like this one. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it feasible to explore larger chemical libraries. These innovations are accelerating the pace of drug discovery by providing researchers with rapid access to novel molecular structures.

In conclusion, (E)-N-[2-Hydroxy-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide (CAS No. 1376448-02-0) represents a fascinating compound with broad potential applications in pharmaceutical research. Its unique structural features and versatility as a chemical scaffold position it as a valuable asset in the quest for new therapeutic agents. Continued exploration of its biological activity and synthetic derivatives will likely yield significant insights into future drug development strategies.

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